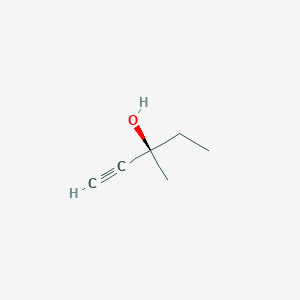

3-Methyl-1-pentyn-3-ol

Übersicht

Beschreibung

Methylpentynol, also known as 3-methylpent-1-yn-3-ol, is a tertiary pentynol with hypnotic, sedative, and anticonvulsant effects. It was discovered by Bayer in 1913 and was initially used for the treatment of insomnia. its use was quickly phased out due to the development of newer drugs with more favorable safety profiles .

Vorbereitungsmethoden

Methylpentynol wird durch Ethinylierung von Butanon mit Acetylen hergestellt. Es gibt drei Hauptverfahren in der Industrie für seine Produktion:

Ethinylierung, katalysiert durch festes Kaliumhydroxid: Acetylen wird in eine Lösung eines organischen Lösungsmittels und Butanon eingeleitet, wobei festes Kaliumhydroxid als Katalysator dient.

Katalytische Ethinylierung im flüssigen Ammoniak-Kaliumhydroxid-System: Acetylen wird in flüssigem Ammoniak gelöst, und Butanon sowie Kaliumhydroxid werden hinzugefügt.

Ethinylierung, katalysiert durch Kaliumalkoxid: Dieses Verfahren beinhaltet die Verwendung von Kaliumalkoxid als Katalysator.

Analyse Chemischer Reaktionen

Methylpentynol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Alkane oder Alkene zu bilden.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumhydroxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Synthesis of Chemical Compounds

3-Methyl-1-pentyn-3-ol serves as a crucial reactant in various synthetic pathways:

- α-Methylene Cyclic Carbonates : It can react with carbon dioxide to synthesize α-methylene cyclic carbonates, which are valuable intermediates in organic synthesis .

- CDK Inhibitors : This compound is utilized in the synthesis of 2,6,9-trisubstituted purine-based cyclin-dependent kinase (CDK) inhibitors, which are significant in cancer therapy .

Polymer Chemistry

The compound acts as an initiator in the ring-opening polymerization of L-lactide, leading to the formation of polylactide with terminal propargyl groups. This application is particularly relevant in developing biodegradable polymers .

Pharmaceutical Applications

This compound has been studied for its pharmacological properties:

- Hypnotic Effects : It is noted for its sedative properties and has been used as a nonprescription hypnotic agent .

- Biochemical Studies : The compound has been shown to induce cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in biological systems .

Chemical Manufacturing

In industrial settings, this compound is employed as:

- Stabilizer : Used in chlorinated solvents to enhance stability and performance.

- Viscous Reducer : It aids in reducing viscosity in various formulations, improving processing and application characteristics .

Electroplating and Coatings

This compound functions as an electroplating brightener and is involved in producing high-insulation solvent-free silicone resins for composite insulators, showcasing its utility in advanced materials science .

Case Study 1: Antimicrobial Properties

Research has indicated that compounds like this compound possess antimicrobial activity. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations around 32 µg/mL .

Case Study 2: Cancer Research

In laboratory settings, the compound was tested on human breast cancer cells (MCF7). Results indicated that it induced apoptosis in a dose-dependent manner, with IC50 values calculated at approximately 25 µM after 48 hours of treatment. This suggests potential therapeutic applications in oncology .

Wirkmechanismus

The exact mechanism of action of methylpentynol is not fully understood. it is known to exert its effects by depressing the central nervous system. It likely interacts with neurotransmitter receptors and ion channels, leading to its sedative and anticonvulsant effects .

Vergleich Mit ähnlichen Verbindungen

Methylpentynol ist unter ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und Wirkungen einzigartig. Ähnliche Verbindungen umfassen:

Ethchlorvynol: Eine weitere sedative und hypnotische Verbindung mit einer anderen chemischen Struktur.

Clocental: Eine Verbindung mit ähnlichen sedativen Eigenschaften, aber einer anderen molekularen Zusammensetzung.

Methylpentynol zeichnet sich durch seine spezifische Kombination von hypnotischen, sedativen und antikonvulsiven Wirkungen sowie durch seine einzigartigen Herstellungsverfahren und Anwendungen aus.

Biologische Aktivität

3-Methyl-1-pentyn-3-ol, with the CAS number 77-75-8, is an acetylenic alcohol that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This article explores its biological activity, mechanisms of action, safety profiles, and relevant research findings.

- Molecular Formula : C₆H₁₀O

- Molecular Weight : 98.14 g/mol

- Physical State : Clear yellow liquid

- Boiling Point : 120.5 °C

- Flash Point : 26.7 °C

- Density : 0.901 g/ml

Biological Activity

This compound exhibits several biological activities that make it significant in both research and practical applications:

Sedative Effects

The compound has been identified as a soporific agent , inducing sedation in various animal models. Studies have shown that it can produce effects similar to those of traditional sedatives, impacting the central nervous system (CNS) .

Hepatic Enzyme Induction

Research indicates that this compound induces the hepatic enzyme cytochrome P450 3A (CYP3A) in mice. This induction suggests potential implications for drug metabolism and interactions, particularly concerning the metabolism of other pharmaceutical compounds .

Toxicological Profile

The compound's toxicity has been evaluated through various routes of administration:

| Route | LD50 (mg/kg) | Reference |

|---|---|---|

| Oral | 525 | PSCBAY Psychopharmacology Service Center Bulletin |

| Intraperitoneal | 525 | AEPPAE Naunyn-Schmiedeberg’s Archiv |

| Subcutaneous | 284 | YKKZAJ Yakugaku Zasshi |

It is classified as moderately toxic, with potential adverse effects including dermatitis and CNS abnormalities at average doses. Overdoses can lead to severe outcomes such as coma or death .

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:

Interaction with Ruthenium Vinyl Carbene

The compound has been shown to react with ruthenium vinyl carbene, forming a ten-membered η²-olefin coordinated ruthenacycle. This interaction is crucial for its applications in organic synthesis and catalysis .

Allylic Rearrangement

This compound undergoes allylic rearrangement, leading to the formation of various isomers such as cis and trans isomers of 3-methyl-2-penten-4-yn-l-ol. This property enhances its versatility in chemical reactions .

Applications in Research and Industry

This compound serves multiple roles in scientific research and industrial applications:

- Pharmaceutical Intermediate : Used in the synthesis of various pharmaceutical compounds, including CDK inhibitors.

- Catalysis Research : Investigated for its role in hydrogenation reactions using palladium catalysts.

- Organic Synthesis : Acts as a building block for synthesizing more complex organic molecules.

Safety and Handling

Due to its flammable nature and potential health hazards, proper safety measures are essential when handling this compound:

- Hazard Codes : Xn (Harmful), F+ (Extremely Flammable)

- Risk Statements :

- Harmful if swallowed.

- Toxic to aquatic organisms; may cause long-term adverse effects.

Safety protocols include using protective clothing and ensuring adequate ventilation when working with this compound .

Eigenschaften

IUPAC Name |

3-methylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-6(3,7)5-2/h1,7H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLPXWSKPNOQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021756 | |

| Record name | 3-Methyl-1-pentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an acrid odor; [Merck Index] Clear slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | 3-Methyl-1-pentyn-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.25 [mmHg] | |

| Record name | 3-Methyl-1-pentyn-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-75-8 | |

| Record name | 3-Methyl-1-pentyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpentynol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylpentynol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meparfynol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meparfynol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentyn-3-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-pentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylpentynol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPARFYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B017BC5B1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.